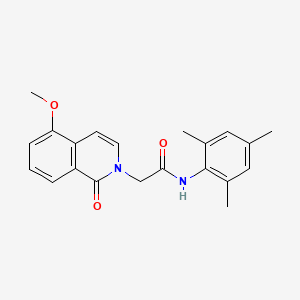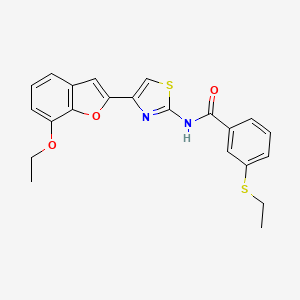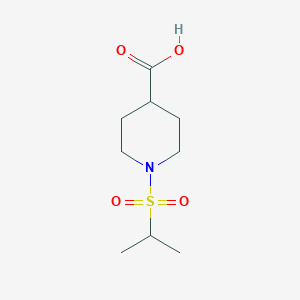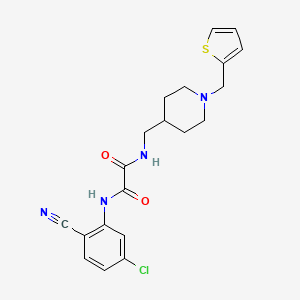
N-mesityl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-mesityl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide, also known as MI-3, is a small molecule inhibitor of the MDM2-p53 interaction. This compound has gained significant attention in the scientific community due to its potential as an anticancer agent.
Scientific Research Applications
Structural Aspects and Properties
Research on isoquinoline derivatives, such as those involving structural studies of amide-containing compounds, highlights the importance of understanding the molecular configurations and interactions of these compounds. For example, Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing how their interactions with mineral acids can lead to different physical states such as gels or crystalline solids, and how these states influence the compounds' fluorescence properties (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Evaluation
Several studies have focused on the synthesis and evaluation of isoquinoline derivatives for therapeutic purposes. Nagarajan et al. (2006) synthesized new derivatives with nitrogen heterocycles appended to the lactam side chain, evaluating them for topoisomerase I inhibition and cytotoxicity in cancer cell screens. These compounds demonstrated potent inhibition and highlighted the potential of isoquinoline derivatives in cancer therapy (Nagarajan et al., 2006).
Novel Therapeutic Applications
Research into novel therapeutic applications of isoquinoline derivatives has also been explored. For instance, Inagaki et al. (2022) identified a chemical compound targeting MMP and ADAMTS in osteoarthritis, demonstrating its potential to attenuate matrix-degrading enzymes in affected joints (Inagaki et al., 2022).
properties
IUPAC Name |
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-10-14(2)20(15(3)11-13)22-19(24)12-23-9-8-16-17(21(23)25)6-5-7-18(16)26-4/h5-11H,12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPNLJPMDULRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[3-[Methyl(methylsulfonyl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2554806.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2554812.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2554816.png)




![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2554823.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2554824.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2554825.png)